4-(2-Bromophenyl)-3-((p-tolyloxy)methyl)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
4-(2-Bromophenyl)-3-((p-tolyloxy)methyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a bromophenyl group, a p-tolyloxy group, and a triazole ring
Preparation Methods
The synthesis of 4-(2-Bromophenyl)-3-((p-tolyloxy)methyl)-1H-1,2,4-triazole-5(4H)-thione typically involves multiple steps. One common synthetic route includes the reaction of 2-bromobenzaldehyde with p-tolylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbonyl compounds under specific conditions to yield the desired triazole derivative. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process.
Chemical Reactions Analysis
4-(2-Bromophenyl)-3-((p-tolyloxy)methyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.
Substitution: The bromophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Cyclization: The triazole ring can participate in cyclization reactions with various electrophiles to form fused ring systems.
Scientific Research Applications
4-(2-Bromophenyl)-3-((p-tolyloxy)methyl)-1H-1,2,4-triazole-5(4H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Bromophenyl)-3-((p-tolyloxy)methyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or disrupt cancer cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
4-(2-Bromophenyl)-3-((p-tolyloxy)methyl)-1H-1,2,4-triazole-5(4H)-thione can be compared with other triazole derivatives, such as:
1,2,4-Triazole: A simple triazole compound with antifungal properties.
Fluconazole: A triazole-based antifungal drug used to treat fungal infections.
Voriconazole: Another triazole antifungal agent with a broad spectrum of activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives.
Properties
CAS No. |
618441-37-5 |
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Molecular Formula |
C16H14BrN3OS |
Molecular Weight |
376.3 g/mol |
IUPAC Name |
4-(2-bromophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H14BrN3OS/c1-11-6-8-12(9-7-11)21-10-15-18-19-16(22)20(15)14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H,19,22) |
InChI Key |
DKHZYQWLCUJNFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NNC(=S)N2C3=CC=CC=C3Br |
Origin of Product |
United States |
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